5-Fluoro-2-(2-methoxyethoxy)pyridine
Description
5-Fluoro-2-(2-methoxyethoxy)pyridine (CAS: 1305322-91-1) is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position of the pyridine ring and a 2-methoxyethoxy substituent at the 2-position. This compound is structurally related to fluorinated pyrimidines like 5-fluorouracil (FUra) but differs in its heterocyclic framework (pyridine vs. pyrimidine) and substitution pattern .
Properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYOWPLGXRNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716559 | |
| Record name | 5-Fluoro-2-(2-methoxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-91-1 | |
| Record name | 5-Fluoro-2-(2-methoxyethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(2-methoxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxyethoxy)pyridine typically involves the reaction of 5-fluoropyridine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-(2-methoxyethoxy)pyridine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is part of a broader class of 2-alkoxy-5-fluoropyridines. Key analogs include:
| Compound Name | Substituent at Position 2 | CAS Number | Key Structural Feature |
|---|---|---|---|
| 5-Fluoro-2-methoxypyridine | Methoxy (-OCH₃) | 1305322-99-9 | Compact, non-polar substituent |
| 5-Fluoro-2-ethoxypyridine | Ethoxy (-OCH₂CH₃) | 858675-61-3 | Slightly longer alkyl chain |
| 5-Fluoro-2-isopropoxypyridine | Isopropoxy (-OCH(CH₃)₂) | 1305322-99-9 | Branched, sterically hindered substituent |
| 5-Fluoro-2-(2-methoxyethoxy)pyridine | 2-Methoxyethoxy (-OCH₂CH₂OCH₃) | 1305322-91-1 | Ether-linked polar chain |
Structural Implications :
- This contrasts with branched substituents (e.g., isopropoxy), which reduce polarity .
- Metabolic Stability: Ether linkages (as in 2-methoxyethoxy) are less prone to enzymatic hydrolysis than ester or amide groups, suggesting prolonged bioavailability compared to prodrugs like 3',5'-dioctanoyl-FdUrd (FdUrd-C8) .
Physicochemical Properties
| Property | 5-Fluoro-2-methoxypyridine | 5-Fluoro-2-ethoxypyridine | This compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 143.14 | 157.17 | 187.19 |
| Calculated logP (Lipophilicity) | ~1.2 | ~1.5 | ~0.8 (predicted) |
| Water Solubility | Low | Moderate | High (due to ether oxygen H-bonding) |
Key Observations :
Biological Activity
5-Fluoro-2-(2-methoxyethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a fluorine atom and a methoxyethoxy group attached to a pyridine ring. The molecular formula is , with a molecular weight of approximately 185.18 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and ability to form hydrogen bonds, which is crucial for its interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The fluorine atom enhances the compound's reactivity, allowing it to modulate enzyme activity effectively. This interaction can influence several biochemical pathways, making it a valuable candidate for drug development.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit potential antitumor activity. For instance, compounds synthesized from this pyridine derivative have shown efficacy in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that it may act as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in psychiatric disorders such as anxiety and depression. Compounds related to this compound have shown promise in preclinical models for treating these conditions by enhancing mGluR5 antagonism .
Case Studies and Research Findings
Applications in Drug Development
This compound serves as a building block in the synthesis of more complex organic molecules, particularly those relevant to medicinal chemistry. Its unique structure allows for versatile applications in drug design, including:
- Synthesis of Anticancer Agents : Utilized as a precursor for developing compounds targeting specific cancer pathways.
- Neuroactive Compounds : Investigated for its potential role in developing treatments for neurodegenerative diseases and psychiatric disorders.
- Enzyme Inhibitors : Explored for its ability to inhibit specific enzymes involved in metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
